methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride
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Overview
Description
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Esterification: The intermediate is then subjected to esterification with methyl chloroformate to form the desired ester compound. This step requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrochloride Formation: Finally, the ester compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, sodium alkoxides in alcohol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(methylamino)-2-phenylacetate hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride: Has an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-(ethylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride: Contains an ethylamino group, which alters its interaction with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical reactivity, biological activity, and overall properties.
Properties
CAS No. |
2639408-57-2 |
---|---|
Molecular Formula |
C11H13ClF3NO2 |
Molecular Weight |
283.7 |
Purity |
95 |
Origin of Product |
United States |
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